2-(2-Methylpropyl)benzaldehyde

Description

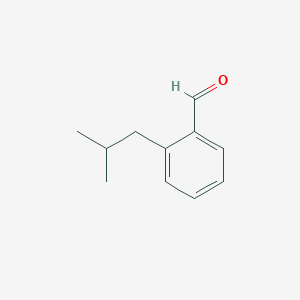

2-(2-Methylpropyl)benzaldehyde is a branched-chain aromatic aldehyde with the molecular formula C₁₁H₁₄O and a molar mass of 162.23 g/mol. Its structure consists of a benzaldehyde core (a benzene ring with an aldehyde group at position 1) substituted with a 2-methylpropyl (isobutyl) group at the ortho (2-) position. This compound is part of a broader class of volatile organic compounds (VOCs) known for their roles in flavor, fragrance, and industrial applications.

Properties

IUPAC Name |

2-(2-methylpropyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6,8-9H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESCNKPSEKLCQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=CC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268267-77-1 | |

| Record name | 2-(2-methylpropyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Methylpropyl)benzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzaldehyde with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of an electrophilic carbocation, which then attacks the benzene ring to form the desired product.

Another method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde and allows for subsequent cross-coupling with organometallic reagents .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 2-(2-Methylpropyl)benzoic acid.

Reduction: 2-(2-Methylpropyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Methylpropyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect cellular processes and pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations:

Substituent Effects: The isobutyl group in this compound introduces steric bulk and lipophilicity compared to simpler analogs like benzaldehyde. This likely reduces volatility and increases solubility in non-polar matrices . Positional Isomerism: 5-Isopropyl-2-methylbenzaldehyde () shares the same molecular formula but features two substituents, which may alter reactivity (e.g., electrophilic substitution patterns) and sensory thresholds compared to the single isobutyl group in the target compound .

Functional Group Diversity :

- The cyclopropylmethoxy group in 2-cyclopropylmethoxy-5-isopropylbenzaldehyde () adds ether functionality, enhancing stability and resistance to oxidation—a trait valuable in agrochemical formulations . In contrast, the aldehyde group in this compound makes it more reactive, particularly in condensation or nucleophilic addition reactions.

Applications :

- While benzaldehyde is widely used in food flavoring (e.g., almond essence), branched derivatives like this compound may serve niche roles in complex fragrance formulations or polymer additives due to their modified volatility and solubility .

- Sulfur-containing analogs (e.g., 2-(2-methylpropyl)-thiazole in ) exhibit lower abundance but higher odor impact, suggesting that this compound may have milder sensory properties despite structural similarities .

Research Findings and Data Gaps

- Volatility and Stability : Branched-chain aldehydes like this compound are less volatile than linear-chain counterparts (e.g., hexanal or heptanal), making them suitable for sustained-release applications in materials or fragrances .

- Synthetic Challenges : The steric bulk of the isobutyl group may complicate synthesis routes compared to simpler benzaldehydes, necessitating optimized catalytic conditions .

- Data Limitations : Direct studies on this compound are sparse. Existing inferences rely on structural analogs, highlighting the need for targeted research on its physicochemical behavior and applications.

Biological Activity

2-(2-Methylpropyl)benzaldehyde, also known as isobutylbenzaldehyde, is an aromatic aldehyde with the molecular formula CHO. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current literature on the biological activity of this compound, emphasizing research findings, mechanisms of action, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 174.23 g/mol

- Structure : The compound features a benzene ring substituted with an isobutyl group and an aldehyde functional group.

Anti-inflammatory Effects

Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. A study involving RAW264.7 cells demonstrated that this compound could inhibit the activation of the MAPK signaling pathway, which is crucial in mediating inflammatory responses. Specifically, it was shown to:

- Reduce reactive oxygen species (ROS) production.

- Decrease levels of pro-inflammatory cytokines such as IL-6 in a dose-dependent manner.

- Suppress inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are key enzymes involved in inflammation .

| Biological Activity | Effect Observed | Mechanism |

|---|---|---|

| ROS Production | Decreased | Inhibition of MAPK pathway |

| IL-6 Levels | Reduced | Cytokine suppression |

| iNOS Expression | Down-regulated | Anti-inflammatory signaling |

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Research indicates that this compound can inhibit the growth of various bacterial strains, suggesting its potential utility as a natural preservative or therapeutic agent against infections. The specific mechanisms of action are still under investigation, but it is believed that its hydrophobic nature allows it to disrupt microbial membranes effectively.

Anticancer Potential

In addition to its anti-inflammatory and antimicrobial properties, there is emerging evidence suggesting that this compound may possess anticancer activities. Preliminary studies have indicated that it interacts with biological targets involved in cancer progression. Its structural characteristics suggest potential modulation of pathways related to cell proliferation and apoptosis.

Case Studies

- Case Study on Inflammation : A study published in 2022 examined the effects of various benzaldehydes, including this compound, on inflammatory markers in RAW264.7 cells. The results showed a significant reduction in IL-6 and COX-2 expression levels when treated with high doses of the compound .

- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.